molecular formula C26H17N3O2S B2885517 N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide CAS No. 902869-66-3

N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide

Cat. No. B2885517
CAS RN: 902869-66-3
M. Wt: 435.5
InChI Key: BYHBKQJVCFNNRU-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine derivatives have drawn considerable attention due to their diverse biological activity and clinical applications . They have shown a broad range of interesting biological activities, such as analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties .


Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances . For instance, 4-amino-5H-thiazol-2-one can undergo cyclization with bis-(3,4-dimethoxybenzylidene)acetone to give a related compound .


Molecular Structure Analysis

The structures of newly synthesized compounds can be established by spectral data and a single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The new approach involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Scientific Research Applications

Pharmacology: Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival . Its inhibition is crucial for the treatment of various cancers, as PI3K signaling is often dysregulated in cancer cells. The compound’s strong inhibitory activity, with an IC50 of 3.6 nM, makes it a promising candidate for anticancer drug development.

Medicinal Chemistry: Anticancer Agent Development

In medicinal chemistry, the compound serves as a precursor for synthesizing new derivatives with potential anticancer properties . Its structural motif is conducive to creating novel thiazole, pyranothiazole, and pyrimidine derivatives, which have shown efficacy against breast cancer cell lines when compared to standard drugs like doxorubicin.

Organic Synthesis: Heterocyclic Compound Synthesis

The compound’s core structure is useful in organic synthesis for creating a variety of heterocyclic compounds . These synthesized molecules are not only significant in drug discovery but also serve as key intermediates in the synthesis of complex organic molecules.

Biochemistry: Enzyme Interaction Studies

In biochemistry, the compound is used to study enzyme interactions, particularly with kinases involved in signal transduction pathways . Its ability to bind with high affinity to PI3Kα provides insights into enzyme inhibition and the development of targeted therapies.

Chemical Engineering: Process Optimization

The compound’s synthesis involves multiple steps that can be optimized for better yields and purity, making it relevant in chemical engineering research . Process optimization studies focus on improving the efficiency and scalability of its production, which is essential for commercial drug manufacturing.

Drug Discovery: Targeted Therapy Research

In drug discovery, this compound is explored for its role in targeted therapy, where specific cellular pathways are targeted to treat diseases . Its high specificity and potency make it a valuable molecule for developing targeted treatments with fewer side effects compared to traditional chemotherapy.

Future Directions

Given their potent biological activities, thiazolo[5,4-b]pyridine derivatives could be further explored for their potential applications in medicinal chemistry . More research is needed to fully understand their mechanisms of action and to optimize their structures for better efficacy and safety.

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O2S/c30-24(23-18-9-1-3-12-21(18)31-22-13-4-2-10-19(22)23)28-17-8-5-7-16(15-17)25-29-20-11-6-14-27-26(20)32-25/h1-15,23H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHBKQJVCFNNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=NC6=C(S5)N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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